molecular formula C10H10ClN5O2S B3062329 1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline CAS No. 223671-02-1

1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline

Katalognummer B3062329
CAS-Nummer: 223671-02-1
Molekulargewicht: 299.74 g/mol
InChI-Schlüssel: FXVHAOFNNRNCRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-1-guanidino-7-isoquinolinesulphonamide is a chemical compound known for its significant role as an inhibitor in various biochemical processes. It is particularly noted for its selective inhibition of urokinase-type plasminogen activator, which is involved in the breakdown of blood clots. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-guanidino-7-isoquinolinesulphonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-1-guanidino-7-isoquinolinesulphonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

    Hydrolysis: The sulphonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the isoquinoline ring.

    Reduction: Reduced forms of the sulphonamide group.

    Hydrolysis: Corresponding amines and sulfonic acids.

Wissenschaftliche Forschungsanwendungen

4-chloro-1-guanidino-7-isoquinolinesulphonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in inhibiting enzymes like urokinase-type plasminogen activator.

    Medicine: Potential therapeutic agent for conditions involving excessive blood clotting.

    Industry: May be used in the development of pharmaceuticals and biochemical assays.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of urokinase-type plasminogen activator. This enzyme is responsible for converting plasminogen to plasmin, which plays a crucial role in fibrinolysis (the breakdown of blood clots). By inhibiting this enzyme, 4-chloro-1-guanidino-7-isoquinolinesulphonamide can prevent the breakdown of clots, making it useful in conditions where clot stability is desired .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-chloro-1-guanidino-7-isoquinolinesulphonamide
  • 1-guanidino-4-chloro-7-sulfamoyl-isoquinoline
  • UK-371,804

Uniqueness

4-chloro-1-guanidino-7-isoquinolinesulphonamide is unique due to its specific inhibition of urokinase-type plasminogen activator with high selectivity. This selectivity makes it a valuable tool in both research and potential therapeutic applications, distinguishing it from other similar compounds that may have broader or less specific activity .

Eigenschaften

CAS-Nummer

223671-02-1

Molekularformel

C10H10ClN5O2S

Molekulargewicht

299.74 g/mol

IUPAC-Name

2-(4-chloro-7-sulfamoylisoquinolin-1-yl)guanidine

InChI

InChI=1S/C10H10ClN5O2S/c11-8-4-15-9(16-10(12)13)7-3-5(19(14,17)18)1-2-6(7)8/h1-4H,(H2,14,17,18)(H4,12,13,15,16)

InChI-Schlüssel

FXVHAOFNNRNCRJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=NC=C2Cl)N=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.